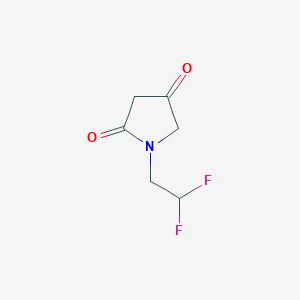

1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione

Description

1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione is a fluorinated heterocyclic compound characterized by a pyrrolidine-2,4-dione core substituted with a 2,2-difluoroethyl group. The pyrrolidine-2,4-dione scaffold is a cyclic imide known for its versatility in medicinal and agrochemical applications due to its ability to participate in hydrogen bonding and π-π interactions. The difluoroethyl substituent introduces enhanced lipophilicity and metabolic stability, making the compound a promising candidate for bioactive agent development.

Properties

Molecular Formula |

C6H7F2NO2 |

|---|---|

Molecular Weight |

163.12 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)pyrrolidine-2,4-dione |

InChI |

InChI=1S/C6H7F2NO2/c7-5(8)3-9-2-4(10)1-6(9)11/h5H,1-3H2 |

InChI Key |

UGAFJTIYLHBBKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CN(C1=O)CC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have explored the antifungal properties of pyrrolidine-2,4-dione derivatives, including those containing 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione. These compounds were designed to incorporate pharmacophores that enhance their biological activity. A study synthesized several derivatives and evaluated their efficacy against various fungal strains, revealing promising results that suggest potential use as antifungal agents .

Drug Design and Development

The compound has been investigated for its role in drug design due to its ability to modulate biological activity through structural modifications. For instance, derivatives of pyrrolidine-2,4-dione have been synthesized and characterized for their potential as inhibitors of specific biological targets, demonstrating that modifications can lead to enhanced potency and selectivity against pathogens .

Organocatalysis

Enantioselective Reactions

1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione has been utilized in organocatalyzed enantioselective cycloaddition reactions. Research indicates that this compound can act as a chiral catalyst or precursor in the synthesis of complex molecules with high enantiomeric excess. For example, studies have shown that using this compound in reactions involving 2-arylidene-1,3-indandiones leads to the formation of dispiro compounds with significant yields and enantioselectivity .

Agrochemical Applications

Larvicidal Activity

The compound has also been evaluated for its insecticidal properties. Research focused on the larvicidal activity against Culex quinquefasciatus larvae demonstrated that pyrrolidine-2,4-dione derivatives exhibit effective mosquito control properties. This application highlights the potential of these compounds in developing environmentally friendly pest control agents .

Structure-Activity Relationship Studies

Pharmacological Insights

The structure-activity relationship (SAR) studies conducted on derivatives of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione have provided valuable insights into how structural modifications influence biological activity. These studies often involve systematic variations in substituents to identify optimal configurations that enhance therapeutic effects while minimizing toxicity .

Data Table: Summary of Applications

Case Studies

- Antifungal Derivatives : A series of pyrrolidine-2,4-dione derivatives were synthesized and tested for antifungal activity against Candida species. Results indicated that certain modifications significantly increased potency compared to standard antifungal agents .

- Organocatalytic Synthesis : In a study focusing on dispiro compounds, researchers utilized 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione as a catalyst in a cycloaddition reaction that yielded products with over 80% enantiomeric excess under optimized conditions .

- Insecticidal Efficacy : An investigation into the larvicidal properties showed that specific pyrrolidine derivatives exhibited effective mortality rates against Culex quinquefasciatus larvae within 24 hours of exposure .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione, the following comparisons with structurally related pyrrolidine-2,4-dione derivatives are provided:

Structural and Functional Group Variations

Key Observations :

- In contrast, the difluoroethyl group in the target compound offers a balance of lipophilicity and polarity, which may optimize membrane permeability.

- Aromatic vs. Aliphatic Substituents : Chlorophenyl and benzyloxy/methoxyphenyl substituents introduce aromatic π-systems, favoring interactions with hydrophobic enzyme pockets. The aliphatic difluoroethyl group may reduce steric hindrance, enhancing synthetic accessibility.

Key Observations :

- Larvicidal Activity : The presence of electron-deficient groups (e.g., difluoroethyl) may enhance larvicidal potency by disrupting larval enzyme systems, similar to benzylidene hydrazine derivatives .

- Metabolic Stability : Fluorinated analogs like 4e demonstrate improved pharmacokinetics, suggesting that the difluoroethyl group in the target compound could confer resistance to oxidative metabolism.

Key Observations :

- Mild Reaction Conditions : Analogous compounds are synthesized under mild conditions (e.g., grindstone method ), suggesting feasibility for scaling the target compound’s production.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : The difluoroethyl group likely reduces LogP compared to aromatic substituents, improving aqueous solubility.

- Metabolic Stability : Fluorine atoms inhibit cytochrome P450-mediated metabolism, as seen in compound 4e .

Biological Activity

1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione is a compound belonging to the class of pyrrolidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione is characterized by a pyrrolidine ring substituted with a difluoroethyl group and a dione functional group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that pyrrolidine-2,4-dione derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess larvicidal activity against Culex quinquefasciatus larvae, with specific compounds showing lower lethal doses than standard insecticides like permethrin. Notably, compounds 1e and 1f demonstrated LD50 values of 26.06 µg/mL and 26.89 µg/mL respectively, indicating their potential as effective larvicides .

Anti-inflammatory Effects

The compound's interaction with the N-formyl peptide receptor-like 1 (FPRL-1) has been implicated in mediating anti-inflammatory effects. FPRL-1 is known to play a crucial role in leukocyte trafficking during inflammation. Activation of this receptor by pyrrolidine derivatives can promote the resolution of inflammation by inhibiting neutrophil migration while facilitating monocyte clearance of apoptotic cells . This dual role highlights the therapeutic potential of these compounds in treating inflammatory diseases.

Anticancer Potential

Pyrrolidine derivatives have also been explored for their anticancer properties. The modulation of signaling pathways involved in cancer progression suggests that these compounds could serve as novel chemotherapeutic agents. Research indicates that certain pyrrolidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

The biological activity of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione is attributed to its ability to interact with various biological targets:

- FPRL-1 Receptor Modulation : By activating the FPRL-1 receptor, these compounds can exert both pro-inflammatory and anti-inflammatory effects depending on the context of receptor engagement .

- Inhibition of Pathogen Growth : The presence of the pyrrolidine moiety enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells by interfering with key regulatory proteins involved in cell division .

Case Studies

Several studies have explored the efficacy of pyrrolidine-2,4-dione derivatives in various biological contexts:

- Larvicidal Activity Study : A study conducted on synthesized pyrrolidine derivatives revealed that specific compounds exhibited notable larvicidal effects against mosquito larvae, outperforming established insecticides .

- Anti-inflammatory Research : In vitro studies demonstrated that activation of FPRL-1 by certain pyrrolidine derivatives resulted in decreased pro-inflammatory cytokine production and enhanced resolution of inflammation in experimental models .

- Anticancer Activity Assessment : In vivo models showed that selected pyrrolidine derivatives were effective in reducing tumor size and inducing apoptosis in various cancer types, suggesting their potential as therapeutic agents against malignancies .

Q & A

Q. What are the common synthetic methodologies for 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione in academic settings?

The compound is typically synthesized via alkylation of pyrrolidine-2,4-dione derivatives using 2,2-difluoroethyl halides. For example, bromo- or iodo-substituted difluoroethyl reagents react with the pyrrolidine-dione core under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group. This method parallels the synthesis of structurally similar compounds, such as 3-(4-bromophenyl)-1-(2-(2,4-difluorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione, where brominated intermediates are used for functionalization . Variations in catalysts (e.g., phase-transfer agents) or solvent systems (e.g., THF, acetonitrile) may optimize yields .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity, as demonstrated for analogs like 5-(4-fluorobenzylidene)-4′-(4-fluorophenyl)-1,1′-dimethyldispiro-pyrrolidine derivatives .

- X-ray crystallography : Resolves stereochemistry and crystal packing. For example, single-crystal X-ray studies (Cu Kα radiation, R factor = 0.038) validate the spirocyclic architecture of related pyrrolidine-dione compounds .

- SMILES/InChi notations : Used for computational modeling and database entries, as seen in structural descriptors for similar heterocycles .

Advanced Research Questions

Q. How can computational reaction design improve the synthesis of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione?

Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction pathways. For instance, reaction path searches can identify energy barriers in alkylation steps, while informatics tools prioritize experimental conditions (e.g., solvent polarity, temperature) to minimize trial-and-error approaches . This method reduced development time by 40–60% in analogous heterocyclic syntheses .

Q. What experimental design (DOE) strategies are suitable for optimizing reaction yields and purity?

Factorial design (e.g., 2³ full factorial) is widely used to evaluate variables like temperature, catalyst loading, and solvent ratio. For example, a study on TiO₂ photoactivity employed DOE to isolate critical parameters (e.g., UV intensity, pH) with ANOVA validating significance (p < 0.05) . For 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione, a Plackett-Burman design could screen variables, followed by response surface methodology (RSM) to refine optimal conditions .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Systematic meta-analysis of reaction parameters (e.g., solvent purity, moisture sensitivity of intermediates) is critical. For example, discrepancies in alkylation yields may arise from competing side reactions (e.g., hydrolysis of difluoroethyl halides). Replicating experiments under inert atmospheres (N₂/Ar) and using anhydrous solvents, as described for analogous pyrrolidine-dione syntheses, can mitigate variability . Statistical tools like Grubbs’ test may identify outliers in published datasets .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

SAR studies often combine:

- Synthetic diversification : Introducing substituents at the pyrrolidine nitrogen or difluoroethyl group (e.g., fluorophenyl analogs ).

- X-ray crystallography : To correlate conformational flexibility (e.g., spirocyclic distortions) with biological activity .

- Computational docking : Molecular dynamics simulations assess binding affinity to target proteins, as applied to pyrimidine-dione derivatives in kinase inhibition studies .

Methodological Considerations

Q. What safety protocols are recommended for handling fluorinated intermediates during synthesis?

While commercial questions are excluded, academic labs must address:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.